Lometraline hydrochloride

Descripción general

Descripción

El hidrócloruro de lometralina es un compuesto que pertenece a la clase de los derivados de aminotetralina. Originalmente fue desarrollado y patentado por Pfizer como un agente antipsicótico, tranquilizante y antiparkinsoniano . Más tarde se estudió su potencial como antidepresivo y ansiolítico . A pesar de estos esfuerzos, los estudios clínicos no revelaron ninguna psicoactividad significativa a las dosis utilizadas, lo que llevó a la suspensión de la investigación adicional .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrócloruro de lometralina se puede sintetizar a través de una serie de reacciones químicas. La cetona precursora sufre una reacción de Mannich con pirrolidina para producir el compuesto deseado . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y reactivos como la pirrolidina .

Métodos de producción industrial: La producción industrial del hidrócloruro de lometralina implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede implicar múltiples pasos de purificación, incluida la recristalización y la cromatografía, para obtener el producto final en su forma de sal de clorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrócloruro de lometralina experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical Applications

Lometraline hydrochloride serves as a precursor for synthesizing other aminotetralin derivatives. Its unique structural characteristics have facilitated the development of related compounds with significant pharmacological profiles. Notable derivatives include:

| Compound Name | Structural Characteristics | Primary Uses |

|---|---|---|

| Tametraline | Dopamine and norepinephrine reuptake inhibitor | Antidepressant |

| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |

| Tricyclic Antidepressants | Multi-ring structures affecting various neurotransmitters | Antidepressants |

The transition from lometraline to these derivatives illustrates how minor structural modifications can lead to substantial changes in pharmacological activity and therapeutic applications.

Biological Research

In biological contexts, this compound has been studied for its interactions with neurotransmitter systems. Although it was initially investigated for antipsychotic and antiparkinsonian effects, the lack of significant psychoactivity has redirected research efforts towards understanding its biochemical properties and potential roles in modulating neurotransmitter activity .

Medical Research Applications

Despite its limited clinical success as an antidepressant, this compound's exploration in medical research remains noteworthy. It has been examined for potential effects on various mental health conditions, including:

- Antidepressant Properties : Initially intended as an antidepressant, lometraline's efficacy was found lacking in clinical trials.

- Anxiolytic Effects : Investigated for its potential to alleviate anxiety symptoms, though results have not led to widespread therapeutic use.

- Antipsychotic Potential : Originally developed as a tranquilizer; however, it did not fulfill expectations in clinical settings.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, its relevance in the context of drug development can be inferred from studies on related compounds. For example, sertraline and tametraline have undergone extensive clinical trials demonstrating their efficacy in treating depression and anxiety disorders. The findings from these studies provide insights into the potential pathways through which lometraline could be further researched.

Mecanismo De Acción

El mecanismo de acción del hidrócloruro de lometralina implica su interacción con los sistemas de neurotransmisores en el cerebro. Inicialmente se pensó que actuaba como un antipsicótico modulando los receptores de dopamina. estudios posteriores indicaron que también podría influir en la recaptación de serotonina y noradrenalina, similar a otros antidepresivos . A pesar de estos hallazgos, los objetivos moleculares y las vías exactas aún no están claros debido a la falta de psicoactividad significativa observada en los ensayos clínicos .

Comparación Con Compuestos Similares

El hidrócloruro de lometralina está estructuralmente relacionado con otros derivados de aminotetralina, como la tametralina y la sertralina. Aquí hay una comparación:

Tametralina: Un potente inhibidor de la recaptación de dopamina y noradrenalina, lo que lleva a su desarrollo en sertralina.

Singularidad: La singularidad del hidrócloruro de lometralina radica en su modificación estructural a partir de neurolépticos tricíclicos, que inicialmente tenía como objetivo crear un compuesto con propiedades antipsicóticas y tranquilizantes . su falta de psicoactividad significativa a dosis terapéuticas lo diferencia de sus derivados más exitosos como la sertralina .

Lista de Compuestos Similares:

- Tametralina

- Sertralina

- Otros derivados de aminotetralina

Actividad Biológica

Lometraline hydrochloride is an aminotetralin derivative that has garnered interest for its potential biological activities, particularly in the context of neurotransmitter modulation. This article explores its mechanisms of action, comparative profile with other compounds, and relevant research findings.

This compound primarily interacts with neurotransmitter systems, particularly focusing on serotonin and norepinephrine reuptake mechanisms. While the exact mechanism remains somewhat elusive, it is believed to modulate neurotransmitter levels in a manner akin to other antidepressants. This modulation is crucial for its potential applications as an antidepressant or anxiolytic agent.

Comparative Analysis with Related Compounds

Lometraline shares structural similarities with several other compounds in the aminotetralin class. Below is a comparative table highlighting some key features:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Lometraline | Aminotetralin derivative | Potential serotonin/norepinephrine reuptake inhibition | Investigational use |

| Tametraline | Aminotetralin derivative | Dopamine and norepinephrine reuptake inhibitor | Potent activity compared to lometraline |

| Sertraline | Selective serotonin reuptake inhibitor | Primarily serotonin reuptake inhibition | Widely used antidepressant derived from lometraline |

| Fluoxetine | Selective serotonin reuptake inhibitor | Selective serotonin reuptake inhibition | Different structural class but similar action |

Lometraline's unique structural modifications have historically contributed to advancements in antidepressant therapies, influencing the development of compounds like sertraline and tametraline.

Neurotransmitter Modulation

Research indicates that this compound can alter the balance of neurotransmitters in the brain, which is critical for mood regulation. Studies suggest that while it may not exhibit psychoactive effects at therapeutic doses, its influence on neurotransmitter dynamics could provide insights into developing new antidepressant therapies .

Toxicological Studies

Although primarily investigated for its antidepressant potential, lometraline has also been examined in toxicological contexts. A study highlighted the effects of similar compounds on aquatic microbial communities, noting significant changes in community composition and functional pathways due to exposure to related substances like sertraline hydrochloride. This underscores the need for further research into the environmental impact of biologically active compounds .

Propiedades

Número CAS |

34552-78-8 |

|---|---|

Fórmula molecular |

C13H19Cl2NO |

Peso molecular |

276.20 g/mol |

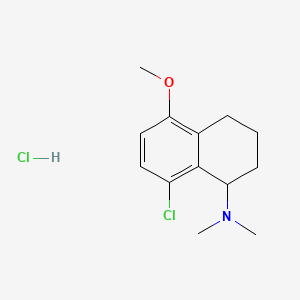

Nombre IUPAC |

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |

Clave InChI |

XYTNPORBXPAQMP-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |

SMILES canónico |

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

39951-65-0 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CP 14.368 CP 14368 lometraline lometraline hydrochloride lometraline hydrochloride, (+-)-isomer lometraline hydrochloride, (R)-isomer lometraline hydrochloride, (S)-isomer lometraline, (+-)-isomer lometraline, (R)-isomer lometraline, (S)-isomer N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.